1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine
Description
1-(5-Bromo-2-fluorophenyl)prop-2-en-1-amine is an aromatic allylamine derivative featuring a bromine atom at the 5-position and a fluorine atom at the 2-position of the phenyl ring, with a propenyl (CH₂=CH–CH₂) group attached to the amine. The bromine and fluorine substituents confer electronic and steric effects that influence reactivity, solubility, and intermolecular interactions .
Properties
Molecular Formula |
C9H9BrFN |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h2-5,9H,1,12H2 |
InChI Key |
GUAWUQXVJANDEW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=C(C=CC(=C1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction Approach
The most direct and commonly reported method involves a condensation reaction between 5-bromo-2-fluorobenzaldehyde and allylamine. This method is favored for its straightforwardness and relatively mild conditions.
- Reaction Conditions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate imine formation, followed by reduction to the amine.
- Procedure: The aldehyde and allylamine are mixed under stirring, often in an organic solvent or aqueous-organic biphasic system. The reaction is monitored by thin-layer chromatography (TLC).
- Purification: The crude product is purified by recrystallization or chromatographic techniques to yield the pure 1-(5-bromo-2-fluorophenyl)prop-2-en-1-amine.
This approach benefits from simplicity and scalability, with potential adaptation to continuous flow reactors for industrial production, enhancing yield and safety.
Lithiation and Alkylation Route
An alternative synthetic route involves lithiation of 5-bromo-2-fluorobenzene followed by reaction with an appropriate allyl halide or electrophile to introduce the prop-2-en-1-amine side chain.
Step 1: Lithiation
5-Bromo-2-fluorobenzene is treated with a lithium base (e.g., n-butyllithium) in an aprotic solvent like tetrahydrofuran (THF) at low temperature to generate the aryllithium intermediate.Step 2: Electrophilic Substitution
The aryllithium intermediate reacts with allyl halides or imine precursors to form the allylated intermediate.Step 3: Amination
Subsequent amination or reduction steps yield the final amine product.
This method allows for precise control over substitution patterns and can be adapted for chiral synthesis if desired.
Detailed Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination and Fluorination (if starting from phenyl) | NBS (N-bromosuccinimide), Selectfluor or other fluorinating agents | Introduction of Br and F substituents on phenyl ring |
| 2 | Condensation | 5-Bromo-2-fluorobenzaldehyde + Allylamine, base (NaOH/K2CO3), solvent | Formation of imine intermediate |
| 3 | Reduction | Sodium borohydride or catalytic hydrogenation | Conversion of imine to amine |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
Reaction Monitoring and Characterization
- TLC Monitoring: Reaction progress during condensation and reduction steps is commonly monitored by TLC.
- Spectroscopic Analysis: Characterization includes NMR (1H, 13C), IR, and mass spectrometry to confirm structure and purity.
- Chirality: If chiral synthesis is pursued (e.g., (1R)-enantiomer), chiral HPLC or optical rotation measurements are employed.
Research Findings on Reaction Optimization
- Base Choice: Potassium carbonate and sodium hydroxide have been found effective in promoting imine formation without side reactions.
- Solvent Effects: Polar aprotic solvents (e.g., methanol, ethanol) facilitate condensation and reduction steps.
- Temperature Control: Mild heating (room temperature to 60 °C) improves reaction rates while minimizing decomposition.
- Continuous Flow Adaptation: Industrial-scale synthesis benefits from continuous flow reactors to control reaction time and temperature precisely, improving yield and reproducibility.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 5-bromo-2-fluorobenzaldehyde with allylamine | 5-Bromo-2-fluorobenzaldehyde, Allylamine | NaOH or K2CO3, NaBH4 for reduction | Simple, scalable, mild conditions | Requires careful purification |
| Lithiation and Alkylation | 5-Bromo-2-fluorobenzene | n-BuLi, allyl halide | Precise substitution control, adaptable for chiral synthesis | Requires low temperature, moisture sensitive |
| Bromination and Fluorination (if starting from phenyl) | Phenyl precursors | NBS, Selectfluor | Direct introduction of halogens | Multi-step, requires purification |
Industrial Production Considerations
- Scale-up: Use of continuous flow reactors enhances safety and efficiency.
- Purification: Chromatographic methods and recrystallization ensure high purity.
- Yield Optimization: Reaction parameters such as stoichiometry, temperature, and time are optimized for maximum yield.
- Environmental and Safety: Use of greener solvents and minimizing hazardous reagents is preferred.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylpropene derivatives.
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Electronic and Steric Effects
- Fluorine at the 2-position (ortho) introduces steric hindrance and further electronic modulation, distinguishing it from analogs like 1-(4-bromophenyl)prop-2-en-1-amine .
- Propenyl Group : The allylamine moiety enables participation in conjugate addition reactions or coordination to transition metals, as seen in iridium-catalyzed allylations (e.g., competition between ammonia and allylamine in forming diallylamine) .
Stability and Handling
Biological Activity
1-(5-Bromo-2-fluorophenyl)prop-2-EN-1-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, including a bromine and a fluorine substituent on the phenyl ring, may influence its interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.08 g/mol. The presence of bromine and fluorine atoms significantly affects its reactivity and biological interactions. The structure can be represented using various notations such as SMILES and InChI, facilitating its identification in chemical databases.
Preliminary studies suggest that this compound may interact with several biological targets, including:
- Neurotransmitter Receptors : Potential modulation of neurotransmitter systems could influence neurological functions.
- Enzymatic Pathways : Interaction with specific enzymes may alter metabolic pathways related to various physiological processes.
The unique combination of bromine and fluorine is expected to enhance the binding affinity to these targets compared to similar compounds lacking these substituents.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, related α,β-unsaturated carbonyl compounds have been evaluated for their activity against various bacterial strains using minimum inhibitory concentration (MIC) assays. The results are summarized in the following table:
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-one | <50 | Staphylococcus aureus |
| 1-(5-Bromo-2-fluorophenyl)propanamide | <100 | Escherichia coli |
| 1-(5-Chloro-2-fluorophenyl)propanamide | <75 | Pseudomonas aeruginosa |
These findings suggest that the bromine substitution may enhance lipophilicity and membrane permeability, contributing to the compound's antimicrobial efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of 1-(5-Bromo-2-fluorophenyl)prop-2-en-1-amines. These derivatives were tested for their ability to inhibit bacterial growth. The study utilized molecular docking techniques to predict binding affinities to key bacterial enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). The results indicated that certain derivatives exhibited strong binding interactions, suggesting potential as therapeutic agents against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
